6-(2,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
This compound belongs to the fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, characterized by a bicyclic core combining triazole and thiadiazole rings. The 2,4-dimethylphenyl group at position 6 and the methylsulfonyl-piperidinyl moiety at position 3 contribute to its unique physicochemical and pharmacological properties. Synthetic routes typically involve cyclocondensation of 4-amino-5-thiol-triazole precursors with substituted carboxylic acids or chalcones under acidic conditions (e.g., POCl₃) . The methylsulfonyl group enhances metabolic stability, while the piperidinyl substituent modulates lipophilicity and target binding .
Properties
Molecular Formula |
C17H21N5O2S2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
6-(2,4-dimethylphenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H21N5O2S2/c1-11-6-7-14(12(2)9-11)16-20-22-15(18-19-17(22)25-16)13-5-4-8-21(10-13)26(3,23)24/h6-7,9,13H,4-5,8,10H2,1-3H3 |
InChI Key |
ZZWRLLHRJYCWER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C)C |
Origin of Product |
United States |
Biological Activity
The compound 6-(2,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 295.4 g/mol. The structure comprises a triazole ring fused with a thiadiazole moiety and features a piperidine side chain with a methylsulfonyl group.
Antimicrobial Activity
Research indicates that compounds containing the triazolo-thiadiazole framework exhibit significant antimicrobial properties. The presence of the thiadiazole ring enhances the interaction with bacterial cell membranes, leading to increased permeability and cell lysis. In vitro studies have demonstrated that derivatives of triazoles possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. A study reported that derivatives showed notable cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 17.83 μM to 19.73 μM . The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of various signaling pathways.
Anticonvulsant Activity
The anticonvulsant properties of related compounds have also been documented. The presence of the piperidine moiety is believed to enhance GABAergic activity, which is crucial in preventing seizure activity. Compounds with similar structures have shown efficacy in animal models of epilepsy .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of triazolo-thiadiazoles, the compound was tested against both gram-positive and gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Screening
A series of synthesized triazolo-thiadiazole derivatives were subjected to anticancer screening using the MTT assay. Among them, the compound displayed superior activity against MCF-7 cells compared to standard chemotherapeutics like Cisplatin. The study highlighted its potential as a promising candidate for further development in cancer therapy .
Research Findings Summary
| Activity | Cell Line/Organism | IC50/Effective Concentration | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Disruption of cell membrane integrity |
| Anticancer | MCF-7 | 17.83 µM | Induction of apoptosis |
| Anticonvulsant | Animal models | Not specified | Enhancement of GABAergic activity |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Bioactivity
Key structural variations in similar compounds include:
Key Observations :
- Bulky substituents (e.g., adamantyl) at position 6 enhance antiproliferative activity but reduce solubility .
- Electron-withdrawing groups (e.g., nitro, bromo) at position 6 improve antioxidant and enzyme inhibitory profiles .
- The methylsulfonyl-piperidinyl group in the target compound confers superior TNF-α inhibition compared to phenyl or adamantyl analogues .
Pharmacological Performance
- Anticancer Activity :
- Anti-inflammatory Activity :
Structural and Mechanistic Insights
- Intermolecular Interactions : X-ray analysis of adamantyl derivatives revealed C–H···π interactions stabilizing crystal lattices, whereas the target compound’s methylsulfonyl group participates in hydrogen bonding with protein targets .
- Selectivity : The piperidinyl moiety in the target compound enhances binding to TNF-α’s hydrophobic pocket, unlike the planar quinazolinyl hybrids (e.g., compound 13), which prefer kinase domains .
Preparation Methods
Synthesis of 4-Amino-5-substituted-1,2,4-triazole-3-thiols
The synthesis begins with hydrazine derivatives reacting with carbon disulfide under basic conditions to form potassium dithiocarbazinate salts. These salts undergo cyclization with hydrazine hydrate to yield 4-amino-5-substituted-1,2,4-triazole-3-thiols, which serve as key intermediates.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Reaction of substituted benzoic acid esters with hydrazine hydrate in ethanol | Formation of substituted benzoyl hydrazines | Intermediate for thiol formation |
| Treatment with carbon disulfide and KOH in ethanol | Formation of potassium dithiocarbazinate salts | Precursor to triazole-thiols |
| Cyclization with excess hydrazine hydrate | Formation of 4-amino-5-substituted-1,2,4-triazole-3-thiols | Key heterocyclic intermediate |
Cyclization to Fused Triazolo-Thiadiazole
The 4-amino-5-substituted-1,2,4-triazole-3-thiols are then reacted with substituted carboxylic acids or their acid chlorides in the presence of phosphorus oxychloride (POCl3) under reflux conditions. This step induces heterocyclization, forming the fused triazolo[3,4-b]thiadiazole ring system.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Reaction with substituted benzoic acid in POCl3 under reflux (3 hours) | Cyclization to 3,6-disubstituted triazolo-thiadiazoles | Formation of fused heterocycle |
The pH is adjusted post-reaction to precipitate the product, which is then purified by recrystallization from absolute ethanol.
(Analogous preparation methods referenced in,)
Incorporation of the 6-(2,4-Dimethylphenyl) Substituent
The 6-position aryl substituent is introduced by using the corresponding 2,4-dimethyl-substituted benzoic acid or its acid chloride in the cyclization step with the triazole-thiol intermediate. This ensures the aryl group is incorporated into the fused heterocyclic system during ring closure.
- The use of substituted benzoic acids with methyl groups at the 2 and 4 positions allows for regioselective formation of the desired compound.
- Reaction conditions typically involve reflux in POCl3 or similar dehydrating agents.
Summary of Typical Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Atmosphere | Notes |
|---|---|---|---|---|---|---|
| Formation of benzoyl hydrazine | Benzoic acid esters + hydrazine hydrate | Ethanol | Reflux | Several hours | Ambient | Purification by recrystallization |
| Formation of potassium dithiocarbazinate | Carbon disulfide + KOH | Ethanol | Room temp | 1-2 hours | Ambient | Salt formation |
| Cyclization to triazole-thiol | Hydrazine hydrate | Ethanol | Reflux | 2-4 hours | Ambient | Key intermediate |
| Cyclization to fused triazolo-thiadiazole | POCl3 + substituted benzoic acid | POCl3 (solvent) | Reflux (~100-110 °C) | 3 hours | Inert (argon) | pH adjustment and recrystallization |
| Substitution with methylsulfonyl-piperidinyl | Piperidinyl methylsulfonyl reagent | Suitable solvent (e.g., THF) | 0-25 °C to reflux | 1-12 hours | Inert (argon) | Monitored by TLC |
Characterization and Purification
- Purification is typically done by recrystallization from absolute ethanol or other suitable solvents.
- Characterization includes:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) for structural confirmation.
- Mass spectrometry (MS) for molecular weight verification.
- Elemental analysis to confirm purity.
- Thin-layer chromatography (TLC) for reaction monitoring.
- Melting point determination for physical characterization.
Research Findings and Optimization Notes
- The yields for the cyclization steps generally range from moderate to high (38% to >90%), depending on substituents and reaction conditions.
- The use of phosphorus oxychloride is critical for efficient ring closure but requires careful handling due to its corrosive nature.
- Reaction atmosphere (argon or nitrogen) is often employed to avoid oxidation or moisture interference.
- The methylsulfonyl group enhances the compound’s pharmacological properties and solubility but requires controlled oxidation steps.
- Substituent effects on the aromatic ring influence the reaction rate and product stability.
Representative Data Table for Related Compounds
Q & A
Basic: What are the standard synthetic methodologies for synthesizing triazolothiadiazole derivatives like 6-(2,4-dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
Answer:
The synthesis typically involves multi-step heterocyclic condensation. For example:
Hydrazide Formation : Reacting 2,4-dimethylphenylacetic acid with hydrazine hydrate to form the hydrazide intermediate.
Cyclization : Using phosphorus oxychloride (POCl₃) as a cyclizing agent under reflux (e.g., 6–16 hours) to form the triazolothiadiazole core .
Functionalization : Introducing the methylsulfonyl-piperidinyl group via nucleophilic substitution or coupling reactions.
Key Optimization Factors :
- Solvent : Dimethylformamide (DMF) or ethanol-DMF mixtures improve yield .
- Catalysis : POCl₃ enhances electrophilicity of carbonyl groups, critical for cyclization .
Validation : Purity is confirmed via HPLC (>95%), and structural integrity via ¹H NMR and IR spectroscopy .
Basic: How is structural characterization of this compound performed to confirm its regiochemistry and purity?
Answer:
A combination of analytical techniques is used:
- X-ray Crystallography : Resolves regiochemistry (e.g., triazole-thiadiazole fusion angle: ~74° for analogous compounds) and confirms planarity of the heterocyclic core .
- Spectroscopy :
- Elemental Analysis : Matches calculated C, H, N, S percentages (e.g., C: ~64.9%, S: ~10.1% for similar derivatives) .
Advanced: What computational strategies are used to predict the biological activity of this compound, and how reliable are they?
Answer:
Molecular Docking :
- Target Selection : Enzymes like 14-α-demethylase (PDB: 3LD6) are modeled due to their role in fungal ergosterol biosynthesis .
- Software : AutoDock Vina or Schrödinger Suite evaluates binding affinity (e.g., ΔG = −8.2 kcal/mol for triazolothiadiazole derivatives) .
MD Simulations : - Protocol : 100-ns trajectories in GROMACS assess stability of ligand-enzyme complexes (RMSD < 2.0 Å indicates stable binding) .
Limitations : False positives arise due to rigid-backbone assumptions; experimental validation (e.g., antifungal MIC assays) is critical .
Advanced: How can researchers resolve contradictions in reported biological activity data for triazolothiadiazole derivatives?
Answer:
Case Study : Discrepancies in antifungal IC₅₀ values may stem from:
- Assay Conditions : Variations in fungal strains (e.g., Candida albicans vs. Aspergillus fumigatus) or media pH affecting compound solubility .
- Structural Nuances : Substituent effects (e.g., electron-withdrawing groups on the phenyl ring reduce MIC by 50% in some studies) .
Mitigation Strategies :
Standardized Protocols : Use CLSI M38-A2 guidelines for antifungal testing.
SAR Analysis : Compare logP, polar surface area, and H-bond donors to correlate structural features with activity .
Advanced: What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
Answer:
Modifications :
- Solubility : Introduce polar groups (e.g., hydroxyl or carboxylate) on the piperidinyl moiety without disrupting the triazolothiadiazole core .
- Metabolic Stability : Replace labile methylsulfonyl with trifluoromethanesulfonyl to reduce CYP450-mediated oxidation .
In Silico ADME Prediction : - Tools : SwissADME or pkCSM predict bioavailability (%F >30% for derivatives with logP <3.5) .
Validation : - In Vivo PK : Oral administration in rodent models shows t₁/₂ = 4–6 hours for optimized analogs .
Advanced: How can researchers design derivatives to explore structure-activity relationships (SAR) for antiviral potential?
Answer:
Scaffold Modification :
- Core Variation : Replace thiadiazole with oxadiazole to assess heterocycle flexibility .
- Substituent Libraries : Synthesize analogs with halogens (F, Cl) or methoxy groups on the phenyl ring to probe electronic effects .
High-Throughput Screening : - Assays : Use plaque reduction assays (e.g., against SARS-CoV-2) with IC₅₀ determination .
Data Analysis : - QSAR Models : Partial least squares (PLS) regression correlates substituent Hammett constants (σ) with antiviral activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
